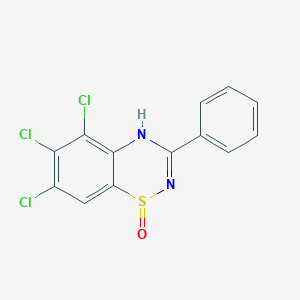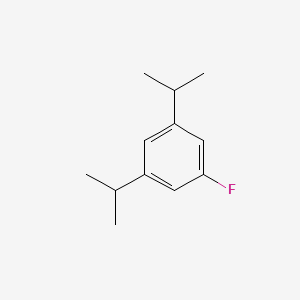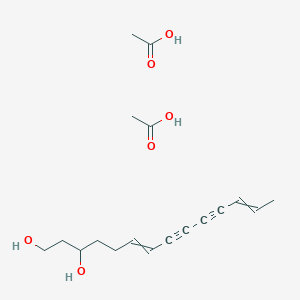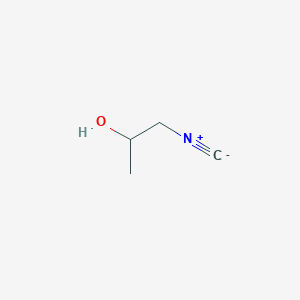![molecular formula C9H20O2Si B14400584 Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane CAS No. 88584-69-4](/img/structure/B14400584.png)
Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane is a chemical compound with the molecular formula C9H20O2Si It is a member of the organosilicon compounds, which are widely used in various industrial and scientific applications due to their unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane typically involves the reaction of trimethylchlorosilane with an appropriate alkoxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium or potassium hydroxide, to facilitate the formation of the desired silane compound. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the production scale and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The alkoxy group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: It is utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. The pathways involved in these interactions are often studied using advanced spectroscopic and computational techniques.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(1-propen-1-yloxy)silane
- Trimethyl(prop-1-yn-1-yl)silane
- Trimethyl[(1-phenylprop-1-en-1-yl)oxy]silane
Uniqueness
Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane is unique due to its specific alkoxy group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring precise control over chemical properties and reactions.
Properties
CAS No. |
88584-69-4 |
|---|---|
Molecular Formula |
C9H20O2Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
trimethyl(1-propoxyprop-1-enoxy)silane |
InChI |
InChI=1S/C9H20O2Si/c1-6-8-10-9(7-2)11-12(3,4)5/h7H,6,8H2,1-5H3 |
InChI Key |
MBRUKSXXDVMBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=CC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one](/img/structure/B14400504.png)


![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)


![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)


![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)


![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide](/img/structure/B14400578.png)
